5-Chloro-1-benzothiophene-2-carbonitrile
Overview
Description
“5-Chloro-1-benzothiophene-2-carbonitrile” is a chemical compound with the molecular formula C9H4ClNS . It has an average mass of 193.653 Da and a monoisotopic mass of 192.975296 Da .
Molecular Structure Analysis
The molecular structure of “5-Chloro-1-benzothiophene-2-carbonitrile” consists of a benzothiophene ring with a chlorine atom at the 5th position and a carbonitrile group at the 2nd position .Physical And Chemical Properties Analysis
“5-Chloro-1-benzothiophene-2-carbonitrile” is a solid substance . It has a melting point of 130 - 132 degrees Celsius .Scientific Research Applications
Thiophene Derivatives
- Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results or Outcomes : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Application : Thiophene derivatives are utilized as corrosion inhibitors .
- Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors helps protect materials from degradation due to oxidation .
- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Results or Outcomes : The use of thiophene derivatives in these applications contributes to the development of more efficient and flexible electronic devices .
Scientific Field
Scientific Field
Industrial Chemistry and Material Science
Scientific Field
Safety And Hazards
“5-Chloro-1-benzothiophene-2-carbonitrile” is classified with the signal word “Warning” according to its Safety Data Sheet . It may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-chloro-1-benzothiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIZUMNQYDLPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679743 | |
Record name | 5-Chloro-1-benzothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-benzothiophene-2-carbonitrile | |
CAS RN |
23622-24-4 | |
Record name | 5-Chloro-1-benzothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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